molecular formula C10H9N5O3 B1191471 5-Amino-4-(1,3-benzodioxol-5-ylhydrazo)-3-pyrazolone

5-Amino-4-(1,3-benzodioxol-5-ylhydrazo)-3-pyrazolone

Cat. No.: B1191471
M. Wt: 247.21g/mol
InChI Key: HIABFNYQXWBULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-4-(1,3-benzodioxol-5-ylhydrazo)-3-pyrazolone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Crystal and Molecular Structure Studies

The crystal and molecular structure of 5-amino-4-(1,3-benzodioxol-5-ylhydrazo)-3-pyrazolone derivatives have been determined using X-ray diffraction methods. These studies are crucial for establishing the predominant tautomeric forms of the 3-pyrazolone ring in the solid state, which is fundamental in understanding the chemical properties and potential applications of these compounds (Kimura, 1986).

Synthesis of Chiral Pyrazolone Derivatives

Asymmetric α-amination of 4-substituted pyrazolones with azodicarboxylates, catalyzed by a chiral gadolinium(III) complex, has led to the synthesis of 4-amino-5-pyrazolone derivatives. These derivatives demonstrate high yield and enantioselectivity, making them significant in the field of chiral chemistry and potentially useful in various pharmaceutical applications (Yang et al., 2011).

Corrosion Inhibition and Antimicrobial Applications

Pyrazolone derivatives have shown high efficiency as corrosion inhibitors, particularly for copper alloy dissolution in basic media. Furthermore, these compounds exhibit significant antimicrobial activities, offering an alternative to conventional bactericides (Sayed et al., 2018).

Analgesic and Antioxidant Activities

Several pyrazolone derivatives have been synthesized and screened for their in vivo analgesic and in vitro antioxidant activities, revealing notable properties in both areas. This indicates the potential for these compounds to be developed into therapeutic agents (Karrouchi et al., 2016).

Anti-inflammatory, Analgesic, and Antipyretic Properties

The synthesis of novel pyrazolone derivatives has led to the discovery of potential anti-inflammatory, analgesic, and antipyretic agents. These findings have implications for the development of new pharmaceuticals for treating pain, fever, and inflammation (Antre et al., 2011).

Multidrug Resistance Modulation

4-Acylpyrazolone derivatives have shown potential in modulating multidrug resistance (MDR) in cancer therapy, providing a new avenue for enhancing the effectiveness of existing anticancer drugs (Chiba et al., 1998).

Proteasome Inhibition and Cytostatic Effects in Cancer Cells

Pyrazolone-enamine compounds have demonstrated strong inhibitory effects on the proliferation of human liver cancer cells and the activity of the human cancer cellular 20S proteasome. This suggests their potential use in cancer treatment, particularly in liver cancer (Yan et al., 2015).

Development of New Drugs

Recent advances in synthetic medicinal chemistry have enabled the preparation of 3-amino-1-substituted-1H-pyrazol-5(4H)-ones, which can serve as key intermediates in the discovery of new drugs due to their therapeutic and biological properties (Gouda & Qurban, 2021).

Properties

Molecular Formula

C10H9N5O3

Molecular Weight

247.21g/mol

IUPAC Name

5-amino-4-(1,3-benzodioxol-5-yldiazenyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C10H9N5O3/c11-9-8(10(16)15-14-9)13-12-5-1-2-6-7(3-5)18-4-17-6/h1-3H,4H2,(H4,11,14,15,16)

InChI Key

HIABFNYQXWBULB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)N=NC3=C(NNC3=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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